3-(2-Bromoethoxy)benzaldehyde
Overview
Description
3-(2-Bromoethoxy)benzaldehyde is a compound that can be synthesized from benzaldehydes. It is a derivative of benzaldehyde where a bromoethoxy group is attached to the aromatic ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, which are structurally related to 3-(2-Bromoethoxy)benzaldehyde, can be achieved using a palladium-catalyzed ortho-bromination as a key step. This method involves a three-step sequence starting from benzaldehydes and using O-Methyloxime as a directing group, followed by a rapid deprotection step to yield the desired brominated aldehydes with good overall yields . Additionally, 2-(bromomethyl)benzaldehydes can react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, indicating the reactivity of bromobenzaldehydes in condensation reactions .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethoxy)benzaldehyde would consist of a benzene ring with an aldehyde functional group and a 2-bromoethoxy substituent. The presence of the bromine atom in the molecule suggests potential reactivity in further substitution reactions, as seen in the synthesis of lipoxin analogues from bromobenzaldehydes .
Chemical Reactions Analysis
Bromobenzaldehydes, such as 3-(2-Bromoethoxy)benzaldehyde, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed Heck-type coupling reactions to yield dihydroxyalkenylbenzaldehydes . Moreover, a copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes has been developed to assemble quinazoline derivatives, showcasing the versatility of bromobenzaldehydes in multicomponent reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(2-Bromoethoxy)benzaldehyde are not directly reported, related studies on benzaldehydes provide insights into their reactivity. For example, the oxidation of benzaldehydes by tetraethylammonium bromochromate in a mixture of dimethyl formamide and acetic acid leads to the formation of corresponding acids, with the reaction being first order with respect to both the oxidant and the aldehydes . Another study on the synthesis of a brominated benzaldehyde derivative reports an 88.2% yield under optimal conditions, highlighting the efficiency of bromination reactions on the benzaldehyde scaffold . Additionally, the kinetics of benzaldehyde oxidation by isoquinolinium bromo chromate has been studied, further demonstrating the susceptibility of benzaldehydes to oxidative transformations .
Scientific Research Applications
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary of Application : “3-(2-Bromoethoxy)benzaldehyde” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with another organic compound to form a new compound .
- Results or Outcomes : The outcomes of these reactions would also depend on the specific reaction conditions and the compounds used. The product could potentially be a new drug, a new material, or another useful compound .
Application in Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Summary of Application : Benzamide compounds, which can be synthesized from “3-(2-Bromoethoxy)benzaldehyde”, have been found to exhibit antioxidant and antibacterial activities .
- Methods of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
properties
IUPAC Name |
3-(2-bromoethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRAGLPXRVAPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370800 | |
Record name | 3-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)benzaldehyde | |
CAS RN |
186191-19-5 | |
Record name | 3-(2-bromoethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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